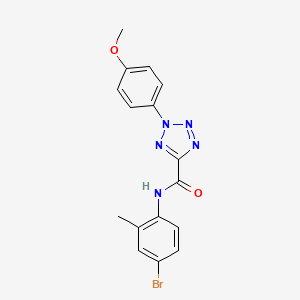
4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like celecoxib (pain and inflammation) and antipyrine (analgesic and antipyretic) .
Synthesis Analysis
Pyrazole derivatives are synthesized from alpha,beta-unsaturated carbonyl compounds and hydrazine or its substituted derivatives . The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones .
Molecular Structure Analysis
The pyrazole ring is a five-membered ring, consisting of two nitrogen atoms and three carbon atoms . The nitrogen atoms are adjacent to each other in the ring .
Chemical Reactions Analysis
Pyrazole compounds are known to undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, nucleophilic substitution reactions at the 5-position, and metal-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
Pyrazoles are typically crystalline solids that are moderately soluble in water . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
- Anticancer and Anti-5-Lipoxygenase Agents : A study synthesized and evaluated novel pyrazolopyrimidines derivatives for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential anticancer properties (Rahmouni et al., 2016).
Antiviral Activity
- Antiviral Agents : Another research focused on the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showing notable inhibition against retrovirus replication in cell culture (Hocková et al., 2003).
Antimicrobial Activity
- Antimicrobial Agents : Research into substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives has shown significant antibacterial and antifungal activity, comparable to standard drugs like Streptomycin and Amphotericin-B (Vijaya Laxmi et al., 2019).
Analgesic and Antiparkinsonian Activities
- Analgesic and Antiparkinsonian Properties : A study on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine reported good analgesic and antiparkinsonian activities, showing potential for the development of new therapeutic drugs (Amr et al., 2008).
Synthesis of Pharmaceutically Important Structures
- Regiocontrolled Synthesis : The regiocontrolled gold-catalyzed [2+2+2] cycloadditions of ynamides with two discrete nitriles to construct 4-aminopyrimidine cores, presenting a novel method for forming pharmaceutically significant structures (Karad & Liu, 2014).
Wirkmechanismus
Target of Action
It’s known that pyrazole derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
It’s known that pyrazole derivatives can act as inhibitors of various enzymes . The bromine atom in the 4-position of the pyrazole ring could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with its target .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in water is reported to be slight , which could potentially impact its absorption and bioavailability.
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .
Safety and Hazards
Zukünftige Richtungen
Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities and their potential use in the development of new drugs . Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications in medicine and other fields .
Eigenschaften
IUPAC Name |
4-(4-bromopyrazol-1-yl)-6-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4/c11-8-4-14-15(5-8)10-3-9(7-1-2-7)12-6-13-10/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQOXILYKVIHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2881740.png)


![(2Z)-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2881745.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2881746.png)


![N-(4-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2881754.png)
![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-propylethanediamide](/img/structure/B2881756.png)


![N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2881761.png)

